

"5-Fluoro-3-hydroxy-2-methoxypyridine" chemical properties

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Compound of Interest

Compound Name: 5-Fluoro-3-hydroxy-2-methoxypyridine

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An In-depth Technical Guide: **5-Fluoro-3-hydroxy-2-methoxypyridine**: A Core Scaffold for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. Substituted pyridines are a cornerstone of this effort, forming the core of numerous approved drugs.^[1] Among these, **5-Fluoro-3-hydroxy-2-methoxypyridine** stands out as a particularly valuable intermediate. Its carefully arranged functional groups—a pyridine core, a fluorine atom, a hydroxyl group, and a methoxy group—provide a unique combination of electronic properties, reactivity, and potential for biological interaction.

This guide offers a comprehensive technical overview of **5-Fluoro-3-hydroxy-2-methoxypyridine** for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical properties, explore the synergistic effects of its substituents, propose a logical synthetic pathway, and discuss its applications as a strategic scaffold in the synthesis of complex, biologically active molecules. The insights herein are designed to explain not just the "what" but the "why" behind its utility, empowering scientists to leverage its full potential.

Core Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research. **5-Fluoro-3-hydroxy-2-methoxypyridine** is a distinct chemical entity with the following key identifiers and properties.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	1233025-58-5	[2] [3]
Molecular Formula	C ₆ H ₆ FNO ₂	[4]
Molecular Weight	143.12 g/mol	[4]
IUPAC Name	5-Fluoro-2-methoxy-3-pyridinol	N/A
SMILES	<chem>COC1=C(O)C=C(F)N=C1</chem>	Derived

Table 2: Physicochemical Data

Property	Value	Notes
Melting Point	Data not available	N/A
Boiling Point	Data not available	For comparison, the related compound 5-Fluoro-2-methoxypyridine has a boiling point of approx. 144.8°C at 760 mmHg.[5]
Density	Data not available	For comparison, the related compound 5-Fluoro-2-methoxypyridine has a density of approx. 1.146 g/cm ³ . [5]
Appearance	Solid (form may vary)	Based on typical substituted pyridines.
Solubility	Expected to be soluble in polar organic solvents like methanol, DMSO, and ethyl acetate.	Based on general chemical principles.

The Strategic Interplay of Functional Groups

The utility of **5-Fluoro-3-hydroxy-2-methoxypyridine** arises from the specific electronic and steric effects imparted by each substituent on the pyridine ring. Understanding these contributions is key to predicting reactivity and designing synthetic strategies.

- **The Pyridine Core:** As a six-membered aromatic heterocycle, the pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][5]
- **The 5-Fluoro Group:** The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a drug candidate's pharmacokinetic profile.[6] The high electronegativity of the fluorine atom can increase metabolic stability by blocking sites susceptible to oxidative metabolism.[5][7] It also modulates the lipophilicity and pKa of the molecule, which can improve bioavailability and cell membrane permeability.[5][6]

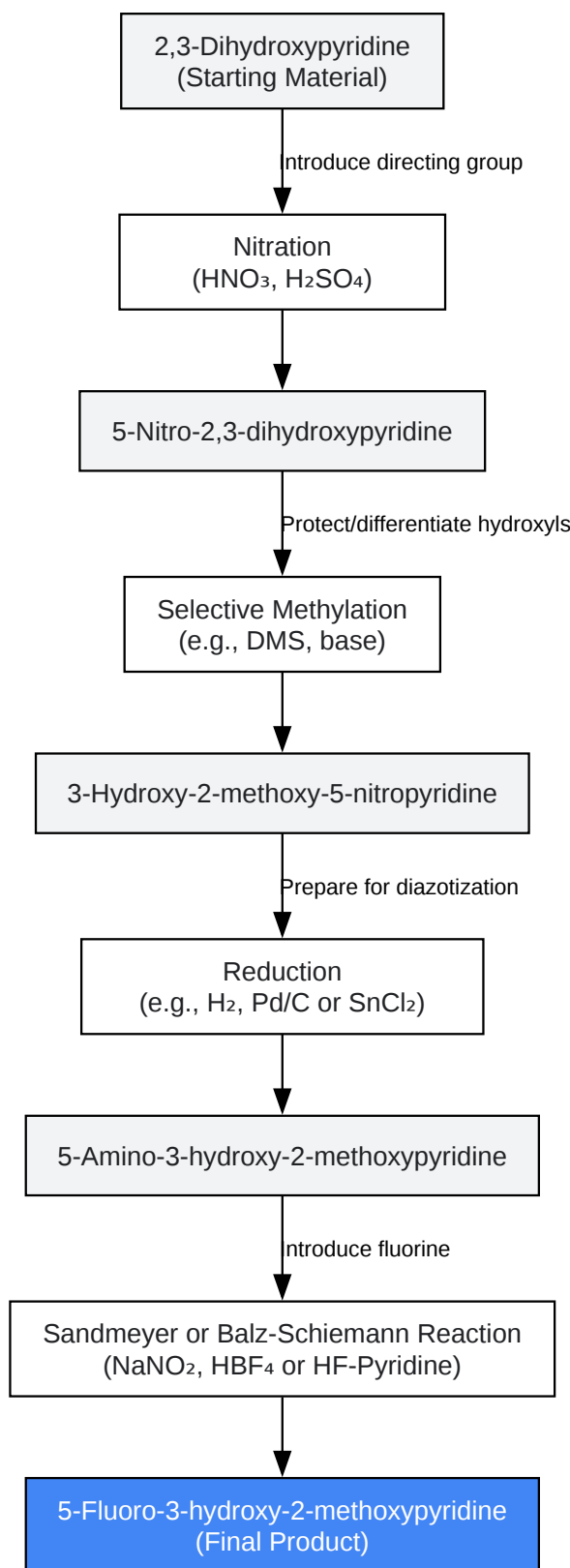
- **The 3-Hydroxy Group:** The phenolic hydroxyl group is a versatile functional handle. It can act as a hydrogen bond donor and acceptor, critical for binding to protein targets. Furthermore, it serves as a reactive site for subsequent derivatization, such as etherification or esterification, allowing for the exploration of structure-activity relationships (SAR).
- **The 2-Methoxy Group:** As an electron-donating group, the methoxy substituent influences the electron density of the pyridine ring, affecting its reactivity in substitution reactions.^[5] Its presence at the 2-position can also exert steric effects, directing the course of reactions at other positions on the ring.

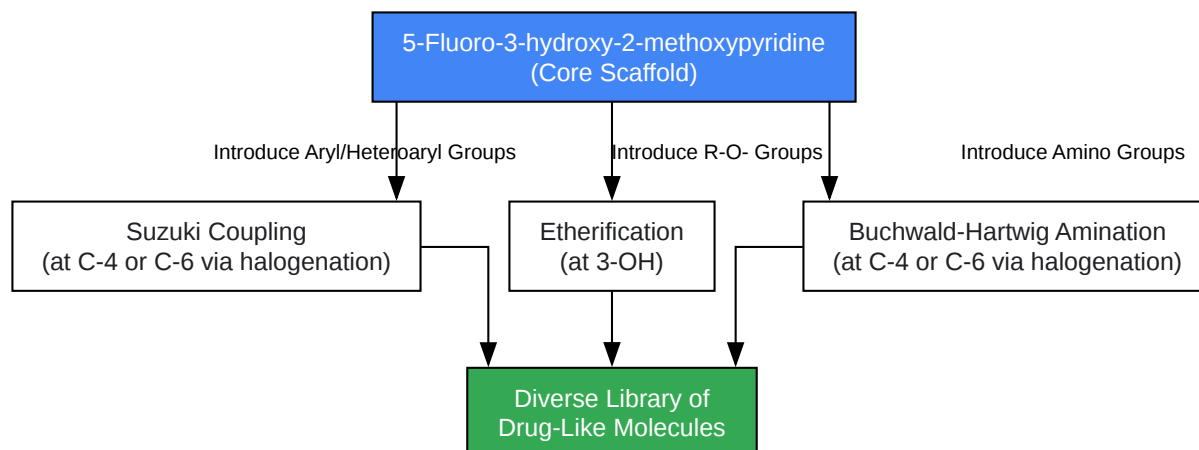
Synthesis and Derivatization Pathways

While specific synthesis procedures for **5-Fluoro-3-hydroxy-2-methoxypyridine** are not detailed in the provided literature, a plausible synthetic route can be devised based on established pyridine chemistry. The following proposed workflow demonstrates a logical approach for its preparation, highlighting the causality behind each step.

Proposed Synthetic Workflow

A logical approach often involves building complexity on a simpler, commercially available pyridine scaffold. A potential route could start from a substituted hydroxypyridine, followed by sequential introduction of the required functional groups.





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